molecular formula C48H30O12 B3068793 3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 83536-16-7

3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid

Cat. No. B3068793
CAS RN: 83536-16-7
M. Wt: 798.7 g/mol
InChI Key: LUIFAWBWDOLINT-UHFFFAOYSA-N
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Description

The compound “3’,4’,5’,6’-Tetrakis(4-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid” is a complex organic molecule with the molecular formula C32H20N2O8 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .


Synthesis Analysis

This compound can be synthesized solvothermally using the 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine anion (TCPP4−) as the tetratopic carboxylate linker . It can also be synthesized through amide bond formation with various amines and hydrazides .


Molecular Structure Analysis

The molecular weight of this compound is 560.5098 . It has a complex structure with multiple benzene rings and carboxylic acid groups .


Chemical Reactions Analysis

This compound is used as a monomer in the synthesis of MOF materials . It reacts with ZrOCl2·8H2O along with benzoic acid (modulator) in N,N-dimethylformamide (DMF) to synthesize a metal–organic framework (MOF) with a Zr (IV) ion .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 777.4±60.0 °C, and its density is predicted to be 1.447±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 2.81±0.10 .

Scientific Research Applications

Photodynamic Therapy (PDT) Agents

Porphyrin derivatives, including tetrakis(4-carboxyphenyl)porphyrin (TCPP), have gained attention due to their photophysicochemical properties. These compounds serve as photosensitizers in PDT, a cancer treatment method. TCPP derivatives, synthesized and characterized using IR, proton NMR, and mass spectroscopy, exhibit promising features. UV-Vis absorption and fluorescence spectroscopy reveal their ground and excited state nature. Additionally, fluorescence lifetime studies and singlet oxygen quantum yield estimation demonstrate their efficacy as potential photosensitizers for PDT .

Cell Imaging and Cytotoxicity Studies

The significant photophysical data of TCPP derivatives allows us to explore their applications in cell imaging and cytotoxicity studies. Specifically, alkyl amine and alkyl hydrazide-linked new porphyrin photosensitizers derived from TCPP show promise against cancer cell lines (MBA-MD-231 and A375). Their fluorescence properties and singlet oxygen generation efficiency make them valuable candidates for PDT in cancer treatment .

Antimicrobial Activity

While not directly related to cancer treatment, exploring the antimicrobial potential of TCPP derivatives is essential. Novel molecules like TCPP derivatives could serve as alternative treatments for infections caused by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Visible-Light-Promoted Organic Synthesis

In recent years, visible-light-promoted organic synthesis has become a frontier in organic chemistry. TCPP derivatives, with their unique properties, can act as organic photosensitizers. For example, 2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN), a derivative of TCPP, exhibits excellent catalytic performance in visible-light-induced radical reactions .

Metal-Organic Frameworks (MOFs)

A Zr(iv) ion-containing MOF based on TCPP derivatives was synthesized. The ligand, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4L), was employed to create this framework. Such MOFs have potential applications in areas like gas storage, separation, and catalysis .

Other Fields

Beyond the mentioned applications, TCPP derivatives may find use in catalysis, sensors, and electron transfer processes. Their tetrapyrrole core, akin to heme and chlorophyll, makes them versatile compounds with diverse potential .

properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIFAWBWDOLINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid

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